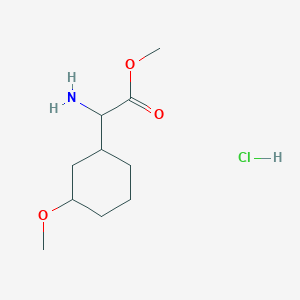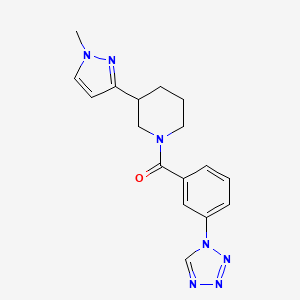
(3-(1H-tetrazol-1-yl)phenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are used to determine the 3D structure of a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction to occur .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Spectroscopic methods like infrared spectroscopy, ultraviolet-visible spectroscopy, and NMR can be used to study the chemical properties of the compound .科学的研究の応用
Antimicrobial and Phytotoxic Screening
Pyrazolines, closely related to the compound of interest, have been synthesized and characterized, demonstrating significant antimicrobial activities and phytotoxic effects. These derivatives offer insights into potential applications in developing new antimicrobial agents and agricultural chemicals (Mumtaz et al., 2015).
Antimicrobial Activity of Pyrazoline Derivatives
Another study synthesized a series of pyrazoline derivatives, revealing that these compounds show good antimicrobial activity, comparable with standard drugs such as ciprofloxacin and fluconazole. This suggests the compound might also hold potential as an antimicrobial agent (Kumar et al., 2012).
Molecular Interaction Studies
Research on the molecular interactions of certain pyrazole derivatives with cannabinoid receptors provides valuable insights into the design and development of receptor-specific drugs. These studies highlight the importance of understanding the structural and functional relationships of compounds for therapeutic applications (Shim et al., 2002).
Synthesis and Enzyme Inhibitory Activity
Thiophene-based heterocyclic compounds, including pyrazole derivatives, have been designed and evaluated for their enzyme inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings could suggest similar potential applications for the compound of interest in the realm of enzyme inhibition for therapeutic purposes (Cetin et al., 2021).
Anticancer Evaluation
Some compounds structurally similar to the one have been synthesized and evaluated for their anticancer potential. These studies underscore the significance of such compounds in the development of new anticancer therapies (Gouhar & Raafat, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-22-9-7-16(19-22)14-5-3-8-23(11-14)17(25)13-4-2-6-15(10-13)24-12-18-20-21-24/h2,4,6-7,9-10,12,14H,3,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTJVKRDDYLJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

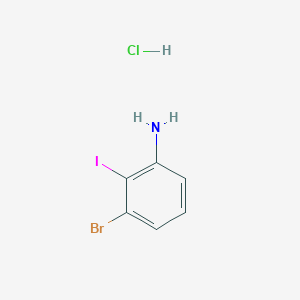

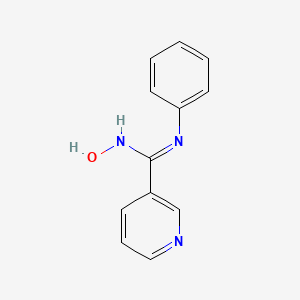
![(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2454030.png)


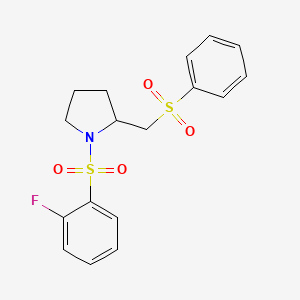
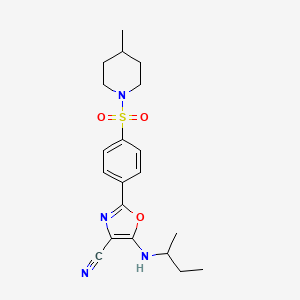
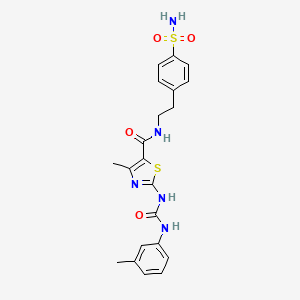
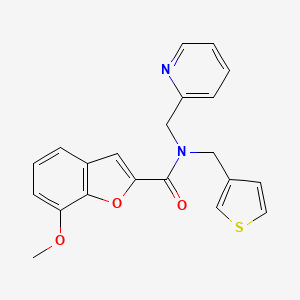
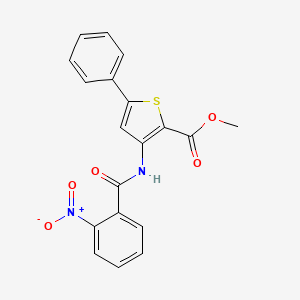
![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)
